molecular formula C19H34N4O6 B570525 Dipalmitolein CAS No. 113728-10-2

Dipalmitolein

Cat. No.: B570525
CAS No.: 113728-10-2
M. Wt: 414.503
InChI Key: UASVNZGVGLYRNM-YTFOTSKYSA-N
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Description

Dipalmitolein is a diacylglycerol that contains palmitoleic acid at two positions . It is a liquid with a molecular formula of C35H64O5 and a formula weight of 564.9 .


Synthesis Analysis

The synthesis of this compound involves the enzyme diacylglycerol acyltransferase (RcDGAT) which is critical in catalyzing the terminal step in castor oil biosynthesis . The products of this biosynthesis contain two or three ricinoleoyl moieties .


Molecular Structure Analysis

The molecular formula of this compound is C35H64O5 . It has a molecular weight of 564.88 . The structure contains a total of 103 bonds, including 39 non-H bonds, 4 multiple bonds, 32 rotatable bonds, 4 double bonds, 2 esters (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm³ . Its boiling point is 782.6±30.0 °C at 760 mmHg . The enthalpy of vaporization is 113.9±3.0 kJ/mol . The flash point is 292.9±24.6 °C . The index of refraction is 1.469 . The molar refractivity is 252.9±0.3 cm³ . It has 6 H bond acceptors, 0 H bond donors, 51 freely rotating bonds .

Scientific Research Applications

  • Crystallization Properties in Fat Systems : Dipalmitolein, as a diacylglycerol (DAG), affects the melting and crystallization properties in fat systems. Adding this compound to triacylglycerols (TAGs) can modify their onset of crystallization, which is crucial for food science applications (Silva et al., 2014).

  • Interaction with Milk Lipase : this compound exhibits a specific interaction with milk lipase, a crucial enzyme in dairy product processing. This specificity towards primary ester groups in synthetic triglycerides is significant for understanding lipid metabolism (Gander & Jensen, 1960).

  • Effects on Phospholipid Bilayer Structure : this compound influences the structure of phosphatidylcholine bilayers. It induces different perturbations in the bilayer structure, affecting the phase separation and order parameters of fatty acyl chains. This has implications in biomedical research, particularly in drug delivery and membrane biology (de Boeck & Zidovetzki, 1989).

  • α-Glucosidase Inhibitory Activities : this compound shows potent α-glucosidase inhibitory activity, which is relevant in the context of obesity and diabetes mellitus prevention. This suggests its potential as a bioactive compound in food and pharmaceutical industries (Nguyen & Kim, 2015).

  • Enzymatic Synthesis in Supercritical Carbon Dioxide : The enzymatic synthesis of dipalmitin from palmitic acid and glycerol in supercritical carbon dioxide has been explored. This process offers a sustainable and efficient method for producing dipalmitin, with applications in green chemistry and industrial processes (Tao et al., 2013).

Safety and Hazards

Dipalmitolein should be handled with care to avoid prolonged exposure . It produces fumes containing harmful gases (carbon monoxide and carbon dioxide) when it undergoes certain reactions .

Mechanism of Action

Target of Action

Dipalmitolein is a diacylglycerol that contains palmitoleic acid at two positions

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a lipid, it is likely to be absorbed in the intestines and distributed via lipoproteins in the bloodstream. The metabolism and excretion of this compound would likely involve enzymatic breakdown and excretion via the liver and kidneys, respectively .

Properties

IUPAC Name

[3-[(Z)-hexadec-9-enoyl]oxy-2-hydroxypropyl] (Z)-hexadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCZIVACHUFMPO-VMNXYWKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H64O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the potential benefits of Dipalmitolein in managing diabetes mellitus?

A1: this compound exhibits α-glucosidase inhibitory activity. α-Glucosidase is an enzyme involved in the breakdown of carbohydrates into glucose in the small intestine. By inhibiting this enzyme, this compound could potentially help regulate blood sugar levels, making it a potential therapeutic agent for managing diabetes mellitus [].

Q2: What is the mechanism of action for this compound's α-glucosidase inhibitory activity?

A3: this compound exhibits a mixed competitive inhibition against S. cerevisiae α-glucosidase with a KI value of 0.48 μM []. This suggests that this compound can bind to both the free enzyme and the enzyme-substrate complex, interfering with the enzyme's catalytic activity. Further studies are needed to fully elucidate the specific interactions between this compound and the α-glucosidase enzyme.

Q3: What are the potential sources of this compound for research and development?

A4: this compound can be enzymatically produced from Lecithin using Lecithinase D []. Additionally, research has identified the internal organs of the sea cucumber Stichopus japonicas as a potential natural source of this compound []. This finding suggests that marine organisms could be valuable sources for the discovery and development of novel bioactive compounds like this compound.

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